(2E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile
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Overview
Description
The compound (2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and is often explored in medicinal chemistry for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, followed by functionalization to introduce the ethylphenoxy and methylbenzenesulfonyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with similar aromatic structures.
Heparinoid Compounds: Structurally similar compounds with anticoagulant properties.
Uniqueness
(2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE: is unique due to its specific combination of functional groups and its potential bioactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C27H23N3O4S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C27H23N3O4S/c1-4-20-9-11-21(12-10-20)34-26-24(27(31)30-15-5-6-19(3)25(30)29-26)16-23(17-28)35(32,33)22-13-7-18(2)8-14-22/h5-16H,4H2,1-3H3/b23-16+ |
InChI Key |
XXSMFHPRPASHHH-XQNSMLJCSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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